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Compound of Interest

Compound Name: Fesoterodine

Cat. No.: B1237170 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

development of sustained-release formulations of Fesoterodine fumarate, a competitive

muscarinic receptor antagonist for the treatment of overactive bladder (OAB).

Introduction
Fesoterodine fumarate is a prodrug that is rapidly and extensively hydrolyzed by nonspecific

esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[1][2] 5-HMT is

responsible for the antimuscarinic activity of the drug.[1][2] The development of a sustained-

release formulation is crucial to maintain therapeutic plasma concentrations of 5-HMT over an

extended period, allowing for once-daily administration and improving patient compliance. This

document outlines the key steps and experimental protocols involved in the formulation,

manufacturing, and evaluation of Fesoterodine fumarate sustained-release tablets.

Pre-formulation Studies
Before formulation development, a thorough pre-formulation study of Fesoterodine fumarate is

essential to understand its physicochemical properties.

Physicochemical Properties of Fesoterodine Fumarate:
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Property Description

Appearance White to off-white powder.[1]

Solubility

Freely soluble in water.[2] Soluble in DMSO

(≥52.4 mg/mL), Ethanol (≥60.5 mg/mL), and

Water (≥50.5 mg/mL).[2]

Melting Point
Approximately 105°C[1] to a range of 72-78°C.

[3]

pKa
Fesoterodine: 10.31 ± 0.01 at 23.4°C. Fumaric

acid: pKa1 = 2.94, pKa2 = 4.46 at 20°C.[1]

Molecular Formula C30H41NO7[4]

Molecular Weight 527.65 g/mol [4]

Drug-Excipient Compatibility Studies:

Drug-excipient compatibility should be assessed using techniques like Fourier Transform

Infrared (FTIR) spectroscopy and Differential Scanning Calorimetry (DSC) to identify any

potential interactions that could affect the stability or performance of the final product.[5][6]

Formulation Development
The goal is to develop a robust formulation that provides a controlled and predictable release of

Fesoterodine over 12 to 24 hours. Hydrophilic matrix systems using polymers like

Hypromellose (HPMC) are commonly employed.

Table 1: Example Formulations of Fesoterodine Fumarate Sustained-Release Tablets (8 mg)
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Ingredients
(mg/tablet)

Formulation F1 Formulation F2 Formulation F3

Fesoterodine

Fumarate
8.0 8.0 8.0

Locust Bean Gum 10.0 20.0 30.0

PVP K30 5.0 5.0 5.0

Sodium Stearyl

Fumarate
2.0 2.0 2.0

Mannitol 75.0 65.0 55.0

Total Weight 100.0 100.0 100.0

Data sourced from a study on natural polymers in Fesoterodine fumarate sustained-release

tablets.[6][7]

Table 2: In Vitro Dissolution Data for Example Formulations

Time (hours)
Formulation F1 (%
Released)

Formulation F2 (%
Released)

Formulation F3 (%
Released)

1 25.4 18.2 12.5

2 42.1 31.5 23.8

4 68.9 52.7 41.2

6 85.3 71.4 58.9

8 98.7 86.2 74.3

10 - 95.1 88.6

12 - 99.7 96.4

Data adapted from dissolution profiles of formulations with varying concentrations of release-

controlling polymer.[6][7]
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Manufacturing Process
Sustained-release tablets of Fesoterodine fumarate can be manufactured by direct

compression or wet granulation.

Direct Compression
This method is suitable for formulations with good flowability and compressibility.[8][9][10]

Protocol for Direct Compression:

Sifting: Sift Fesoterodine fumarate and all excipients through a suitable mesh sieve (e.g.,

#60).[11]

Blending: Blend the sifted drug and excipients (except the lubricant) in a suitable blender for

15-20 minutes to ensure uniform mixing.

Lubrication: Add the sifted lubricant (e.g., magnesium stearate or sodium stearyl fumarate) to

the blend and mix for another 3-5 minutes.[11]

Compression: Compress the final blend into tablets using a rotary tablet press with

appropriate tooling.

Film Coating (Optional): Tablets can be film-coated for aesthetic purposes or to improve

stability.

Wet Granulation
Wet granulation is employed to improve the flow and compression characteristics of the powder

blend.[12][13][14][15][16]

Protocol for Wet Granulation:

Dry Mixing: Mix Fesoterodine fumarate and intragranular excipients in a rapid mixer

granulator.

Binder Preparation: Prepare the binder solution by dissolving a binder (e.g., PVP K30) in a

suitable solvent (e.g., purified water or ethanol).[15]
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Granulation: Add the binder solution to the dry mix with continuous mixing to form a damp

mass.

Wet Milling: Pass the damp mass through a suitable screen to form wet granules.

Drying: Dry the wet granules in a fluid bed dryer or a tray dryer until the desired moisture

content is achieved.

Dry Milling: Mill the dried granules to the required particle size.

Final Blending: Blend the sized granules with extragranular excipients (e.g., disintegrants)

and finally with a lubricant.

Compression: Compress the lubricated granules into tablets.

Film Coating (Optional): Apply a film coating to the compressed tablets.

Experimental Protocols
In Vitro Dissolution Testing
Objective: To determine the release profile of Fesoterodine fumarate from the sustained-

release tablets.

Apparatus: USP Apparatus II (Paddle)[17]

Dissolution Media:

0.1 N HCl (pH 1.2) for the first 2 hours (simulated gastric fluid).[11]

Phosphate buffer (pH 6.8) for the remaining duration (simulated intestinal fluid).[11][17]

Protocol:

Place 900 mL of the dissolution medium in each vessel and equilibrate to 37 ± 0.5°C.[17]

Place one tablet in each vessel.

Set the paddle speed to 50 or 100 rpm.[17]
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Withdraw 5 mL samples at predetermined time points (e.g., 1, 2, 4, 6, 8, 10, and 12 hours).

[17][18]

Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution

medium.

Filter the samples through a 0.45 µm filter.

Analyze the samples for Fesoterodine fumarate concentration using a validated HPLC

method.

HPLC Method for Dissolution Samples:

Column: C18 monolithic column[17]

Mobile Phase: Acetonitrile:Methanol:0.03 M Ammonium Acetate (pH 3.8) (30:15:55, v/v/v)

[17]

Flow Rate: 1.5 mL/min[17]

Detection: UV at 208 nm[17]

Column Temperature: 40°C[17]

Stability-Indicating HPLC Method
Objective: To quantify Fesoterodine fumarate and its degradation products in the presence of

excipients.

Protocol for Forced Degradation Studies:

Acid Degradation: Reflux the drug substance in 0.1 N HCl.

Base Degradation: Reflux the drug substance in 0.1 N NaOH.

Oxidative Degradation: Treat the drug substance with 3% hydrogen peroxide.

Thermal Degradation: Expose the drug substance to dry heat (e.g., 60°C for 10 days).[19]
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Photolytic Degradation: Expose the drug substance to UV light.

Example HPLC Method:

Column: Inertsil ODS-3V (150mm x 4.6mm, 5µm)[1]

Mobile Phase: Buffer (1.15g of Ammonium dihydrogen orthophosphate and 2.0mL

Triethylamine in 1000mL of water, pH adjusted to 3.0 with Orthophosphoric acid) and

Methanol in the ratio of 42:58 (v/v).[1]

Flow Rate: 1.0 mL/min[1]

Detection: UV at 210 nm[1]

Column Temperature: 30°C[1]

Quality Control Tests for Tablets
Hardness Test:

Apparatus: Hardness tester

Procedure: Measure the force required to break at least five tablets diametrically.

Acceptance Criteria: For sustained-release tablets, a hardness of 10-20 kg is generally

acceptable.[20][21][22]

Friability Test:

Apparatus: Friabilator

Procedure: Weigh a sample of tablets (typically 20), place them in the friabilator, and rotate

at 25 rpm for 4 minutes (100 rotations). De-dust and reweigh the tablets.[20][21][23][24]

Acceptance Criteria: The weight loss should be less than 1%.[20][24]

Content Uniformity Test:
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Procedure: Assay the active ingredient content of 10 individual tablets using a validated

analytical method.[25][26][27][28]

Acceptance Criteria: The amount of active ingredient in each of the 10 tablets should be

within 85% to 115% of the label claim, and the relative standard deviation (RSD) should be

less than or equal to 6.0%.[27][28]

Pharmacokinetic Studies
Objective: To evaluate the in vivo performance of the sustained-release formulation.

Study Design: A single-dose, two-way crossover study in healthy human volunteers is

recommended.[29] Both fasting and fed conditions should be evaluated.[3][29]

Key Pharmacokinetic Parameters to be Determined for 5-HMT:[3][8][30]

Cmax (Maximum plasma concentration)

Tmax (Time to reach Cmax)

AUC (Area under the plasma concentration-time curve)

t1/2 (Elimination half-life)

Table 3: Pharmacokinetic Parameters of 5-HMT after a Single Oral Dose of 8 mg Fesoterodine
Fumarate Sustained-Release Tablet

Parameter
Daytime Dosing (Mean ±
SD)

Nighttime Dosing (Mean ±
SD)

Cmax (ng/mL) 5.0 ± 1.3 3.9 ± 1.1

Tmax (h) 5.0 (median) 5.0 (median)

AUC₀-∞ (ng·h/mL) 51.4 ± 14.8 47.9 ± 13.9

t₁/₂ (h) 5.7 ± 0.9 5.9 ± 1.0

Data adapted from a study comparing daytime and nighttime administration.[8][30]
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Visualization of Key Processes
Mechanism of Action
Fesoterodine is a prodrug that is converted to its active metabolite, 5-HMT. 5-HMT is a

competitive antagonist of muscarinic receptors, particularly the M3 subtype, which are

abundant on the detrusor muscle of the bladder. By blocking the action of acetylcholine on

these receptors, 5-HMT reduces involuntary bladder contractions.[17][19][29][30][31][32][33]

[34][35][36]

Fesoterodine Fumarate
(Oral Administration) Nonspecific EsterasesHydrolysis 5-Hydroxymethyl Tolterodine

(Active Metabolite)

M3 Muscarinic Receptor
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Fesoterodine's Mechanism of Action

Experimental Workflow for Formulation Development
The development of a sustained-release formulation follows a logical sequence of steps from

pre-formulation to in vivo evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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